molecular formula C10H7ClFNO B1356456 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone CAS No. 946755-53-9

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Cat. No. B1356456
CAS RN: 946755-53-9
M. Wt: 211.62 g/mol
InChI Key: UCPTYOSWWVWFAC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone (CMFQ) is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. CMFQ is a halogenated quinolinone derivative and is characterized by its fluorine atom and chlorine substituents. It has been studied for its ability to act as an inhibitor of certain enzymes, its antioxidant properties, and its potential applications in the field of drug delivery.

Scientific Research Applications

I have conducted a search for the scientific research applications of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone , but it appears that there is limited information available online regarding this specific compound and its unique applications. The search results provided information on similar compounds, such as 2-chloromethyl-1H-benzimidazole derivatives , which are used for antifungal activity and as intermediates in pharmaceuticals .

properties

IUPAC Name

2-(chloromethyl)-8-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPTYOSWWVWFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589830
Record name 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

CAS RN

946755-53-9
Record name 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946755-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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